7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III

Orthogonal Protection Synthetic Chemistry Paclitaxel

7-Troc Baccatin III (CAS 103150-33-0) is a selectively protected intermediate for paclitaxel and taxane analog semi-synthesis. The Troc group at C7 ensures stability under diverse reaction conditions and enables orthogonal deprotection via Zn reduction, critical for preserving labile functionalities in complex multi-step routes []. It also serves as a certified reference standard for ANDA-submission AMV and routine QC testing during commercial paclitaxel API production, ensuring batch-to-batch consistency []. Slight solubility in chloroform and methanol facilitates scalable reaction setups and purification.

Molecular Formula C₃₄H₃₉Cl₃O₁₃
Molecular Weight 762.02
CAS No. 103150-33-0
Cat. No. B1140578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III
CAS103150-33-0
SynonymsCarbonic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis(acetyloxy)-_x000B_12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-9,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-4-yl 2,2,2-trichloroethyl
Molecular FormulaC₃₄H₃₉Cl₃O₁₃
Molecular Weight762.02
Structural Identifiers
SMILESCC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C
InChIInChI=1S/C34H39Cl3O13/c1-16-20(40)13-33(44)27(49-28(42)19-10-8-7-9-11-19)25-31(6,26(41)24(47-17(2)38)23(16)30(33,4)5)21(48-29(43)46-15-34(35,36)37)12-22-32(25,14-45-22)50-18(3)39/h7-11,20-22,24-25,27,40,44H,12-15H2,1-6H3/t20-,21-,22+,24+,25-,27-,31+,32-,33+/m0/s1
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Troc Baccatin III Overview


7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III, commonly referred to as 7-Troc Baccatin III, is a semi-synthetic derivative of the natural product baccatin III . It is characterized by a 2,2,2-trichloroethoxycarbonyl (Troc) protecting group at the C7-hydroxyl position [1]. This modification is not intended to enhance final pharmacological activity but to enable complex, multi-step synthetic sequences toward the antineoplastic agent paclitaxel and its analogs [2]. With a molecular weight of 762.0 g/mol and the formula C34H39Cl3O13, it serves a crucial, niche role as a protected intermediate and analytical reference material .

1 Orthogonal protection strategy for taxane total synthesis
2 Vendor‑specified analytical reference standard for method validation
3 Reported solubility in chloroform/methanol facilitates purification workflows

7-Troc Baccatin III: Non-Interchangeability


Simply substituting one protected baccatin III derivative for another in a synthetic pathway is chemically invalid. The identity of the protecting group dictates the entire downstream strategy, including the stability of intermediates, the required deprotection conditions, and the overall compatibility with other functional groups [1]. For example, while a silyl ether (e.g., 7-TES-Baccatin III) is typically removed with fluoride sources, the Troc group in this compound requires reducing conditions, most commonly zinc metal in acetic acid or THF/H2O [2]. Using a Troc-protected intermediate in a sequence designed for a base- or acid-labile protecting group will lead to synthetic failure or severe yield reduction [3]. The selection of 7-Troc Baccatin III is, therefore, a deliberate choice for orthogonal protection strategies where its specific removal mechanism is a required feature, not an arbitrary one.

7‑Troc Baccatin III
Silyl‑protected analogs (e.g., 7‑TES Baccatin III)
Deprotection chemistry is orthogonal: Troc requires Zn reduction, while silyl ethers rely on fluoride sources. Direct substitution without route redesign leads to synthetic failure.
Orthogonal protection design
Base‑ or acid‑labile protecting groups
The Troc group is stable under acidic and basic conditions; using a labile alternative may cause premature deprotection and compromise downstream intermediates.

7-Troc Baccatin III: Evidence-Based Comparison


Orthogonal Deprotection: Troc vs. TES

A primary point of differentiation for 7-Troc Baccatin III is its deprotection chemistry. Unlike silyl ether protecting groups (e.g., TES or TBS) which are removed via fluoride sources, the Troc group is traditionally cleaved under single-electron reduction conditions using zinc (Zn) [1]. This allows for the selective removal of the Troc group in the presence of other protecting groups like TBS (which is stable to Zn reduction) [2].

Deprotection orthogonality
Class‑level inference
Zn reduction vs fluoride cleavage
Orthogonal strategy selection is critical for multi‑step synthesis
Troc stable to fluoride; silyl ethers stable to Zn
Orthogonal Protection Synthetic Chemistry Paclitaxel

Validated Analytical Reference Standard

Multiple reputable vendors explicitly designate 7-Troc Baccatin III as a reference standard suitable for analytical method development, method validation (AMV), and Quality Control (QC) applications for the commercial production of Paclitaxel [1]. This is a specific, verifiable application not uniformly claimed for all protected baccatin III analogs. It is offered with the possibility of traceability to pharmacopeial standards (USP or EP) .

Reference standard designation
Supporting evidence
Vendor‑specified for AMV & QC
Supports analytical method validation review
Not all protected baccatins are marketed as reference standards
Analytical Chemistry Pharmaceutical QC Regulatory Compliance

Solubility Profile in Organic Solvents

The physical properties of 7-Troc Baccatin III facilitate its handling in laboratory settings. It is reported to be slightly soluble in chloroform (with sonication) and methanol [1]. This contrasts with the notoriously poor aqueous solubility of the parent Baccatin III and final drug Paclitaxel, and provides a practical advantage for purification and subsequent reaction steps.

Organic solvent solubility
Supporting evidence
Slightly soluble in CHCl₃ (sonication), MeOH
May facilitate purification & reaction handling
Qualitative vendor data; verify for specific protocol
Solubility Formulation Synthetic Chemistry

7-Troc Baccatin III: Validated Use Cases


Orthogonal Protection in Total Synthesis

Utilize 7-Troc Baccatin III as a key intermediate in the semi-synthesis of paclitaxel or novel taxane analogs. This scenario is ideal when a synthetic route requires the C7-hydroxyl to remain protected under acidic or basic conditions while other manipulations are performed, as the Troc group is stable to a range of conditions but can be selectively removed via Zn reduction. This orthogonal deprotection is essential for preserving labile functionalities elsewhere in the complex taxane core. [1]

Reference Standard for Pharmaceutical QC

Employ 7-Troc Baccatin III as a certified reference standard for the development and validation of analytical methods (AMV) and for routine Quality Control (QC) testing during the commercial production of Paclitaxel APIs. Its validated use for ANDA (Abbreviated New Drug Application) submissions makes it a crucial tool for pharmaceutical companies to ensure batch-to-batch consistency and meet regulatory requirements for impurity profiling and assay. [2]

Solubility and Handling in Multi-Step Synthesis

When scaling up synthetic reactions, use 7-Troc Baccatin III to overcome the solubility challenges associated with the baccatin core. Its slight solubility in common organic solvents like chloroform and methanol facilitates more efficient reaction setups, monitoring, and purification via column chromatography, leading to more reproducible and scalable processes compared to using less soluble intermediates. [3]

Application
Selection Property
Validation Focus
Orthogonal protection in total synthesis
Troc group stability under acid/base/fluoride conditions
Verify Zn‑mediated selective deprotection without side reactions
Reference standard for pharmaceutical QC
Vendor‑documented suitability for AMV & QC workflows
Confirm traceability claims and chromatographic purity
Improved solubility in multi‑step synthesis
Reported solubility in chloroform/methanol vs. baccatin III
Evaluate solubility under actual reaction conditions

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